Ergosterol D

Description

Nomenclature and Taxonomic Origins in Fungal Species

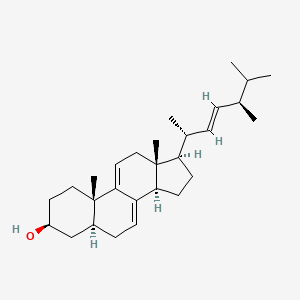

This compound, systematically identified as (3β,22E)-ergosta-5,7,22-trien-3-ol , belongs to the ergosterol family of sterols. Its nomenclature derives from the ergostane skeleton, characterized by a hydroxyl group at C-3 and conjugated double bonds at C-5, C-7, and C-22. The "D" designation often refers to specific derivatives or stereochemical variants identified in fungal metabolites, though this terminology varies across literature.

Taxonomic Distribution

this compound is predominantly synthesized by fungal species within the following taxa:

These fungi utilize this compound and related compounds to maintain membrane fluidity and respond to oxidative stress, a trait evolutionarily advantageous in fluctuating environments.

Discovery Timeline in Mycochemical Research

The isolation and characterization of this compound derivatives have unfolded through key milestones:

These breakthroughs underscore this compound's structural diversity and its implications for antifungal drug development.

Role in Traditional Medicinal Systems

Taiwanofungus camphoratus, a medicinal mushroom endemic to Taiwan, produces this compound derivatives with documented bioactivities:

Bioactive Compounds and Applications

Historical texts describe T. camphoratus extracts as remedies for liver disorders and immune modulation, though modern research has yet to fully validate these claims. The mushroom’s fruiting bodies, rich in this compound analogs, remain integral to traditional pharmacopeias in East Asia.

Structural and Functional Analysis

this compound’s conjugated double bond system (C-5, C-7, C-22) confers unique antioxidant properties, distinguishing it from cholesterol. Nuclear magnetic resonance (NMR) studies of T. camphoratus extracts reveal that cis-C/D ring junctions in camphoratins enhance binding to mammalian cell receptors, potentially explaining their cytotoxic efficacy.

Properties

Molecular Formula |

C28H44O |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,14,18-22,24-25,29H,9,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1 |

InChI Key |

XSMGJKKUFBTARU-MJXYXNKESA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted ergosterol's potential as an anti-cancer agent. For instance, research published in Nature demonstrated that ergosterol inhibits the proliferation of breast cancer cells by modulating the Wnt/β-catenin signaling pathway. This pathway is critical for cancer cell growth and metastasis. The study indicated that ergosterol treatment led to decreased cell viability and disrupted metabolic pathways essential for tumor development .

Key Findings:

- Ergosterol significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 2.5 to 40 μM.

- It inhibited the nuclear translocation of β-catenin and its downstream targets, such as c-Myc and Cyclin D1 .

Cardiovascular Health

Ergosterol has been shown to influence cholesterol metabolism positively. A study indicated that long-term intake of ergosterol could reduce total cholesterol levels and improve lipid profiles in animal models. This effect is attributed to ergosterol's ability to inhibit the cholesterol biosynthetic pathway while promoting the conversion of 7-dehydrocholesterol to vitamin D3 .

Implications:

- Ergosterol intake was associated with decreased plasma LDL cholesterol levels and improved cardiovascular health markers in high-fat diet-fed rats.

- It may contribute to reducing cardiovascular mortality through its lipid-modulating effects .

Vitamin D Metabolism

Ergosterol acts as a precursor for vitamin D2 synthesis, with studies indicating that it can enhance serum levels of vitamin D3 when included in dietary regimens. Research involving mice demonstrated that dietary ergosterol increased concentrations of vitamin D3 without affecting its hydroxylation process in the liver .

Research Insights:

- Mice fed a diet supplemented with ergosterol showed significantly higher serum levels of vitamin D3 compared to control groups.

- Ergosterol did not alter the hydroxylation of vitamin D3, suggesting its role as a modulator rather than a direct contributor to vitamin D metabolism .

Anti-inflammatory Properties

Ergosterol also exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. Studies have shown that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various models, indicating its potential use in treating inflammatory diseases .

Notable Effects:

- Ergosterol reduced inflammatory cytokine levels in models of acute lung injury and nephropathy, showcasing its therapeutic potential for neuroinflammatory conditions .

- Its anti-inflammatory action is mediated through the TLR4/NF-κB signaling pathway, which is crucial for regulating immune responses .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibits Wnt/β-catenin pathway | Reduces cell viability in breast cancer cells |

| Cardiovascular Health | Modulates cholesterol biosynthesis | Decreases total cholesterol levels |

| Vitamin D Metabolism | Precursor for vitamin D2 | Increases serum vitamin D3 levels |

| Anti-inflammatory | Inhibits iNOS and COX-2 | Reduces inflammatory cytokines |

Comparison with Similar Compounds

Table 1: Structural Differences Between this compound and Related Sterols

| Compound | Core Structure | Δ22,23 Bond | C-24 Methyl | C-26 Methyl |

|---|---|---|---|---|

| This compound | Tetracyclic | Absent | Present | Present |

| Ergosterol | Tetracyclic | Present | Present | Absent |

| 7-Dehydrocholesterol | Tetracyclic | Absent | Absent | Absent |

This compound vs. 7-Dehydrocholesterol

While both compounds serve as vitamin D precursors, 7-dehydrocholesterol (animal-derived) converts to vitamin D3, whereas this compound may yield vitamin D2 derivatives under UV exposure . The absence of the Δ22,23 bond in this compound reduces photochemical stability compared to ergosterol .

Antifungal Activity

Synthetic inhibitors (e.g., compound g) reduce ergosterol content by >34% at MIC, surpassing older azoles in efficacy . Notably, this compound’s modified structure may confer resistance to traditional azoles, necessitating novel inhibitors .

Anticancer Potential

Like ergosterol, this compound induces apoptosis in cancer cells. In breast cancer models, ergosterol derivatives alter metabolic pathways (e.g., amino acid and carbohydrate metabolism) and upregulate pro-apoptotic genes . However, this compound’s specific anticancer mechanisms require further validation in vivo .

Role in Parasitic Infections

Ergosterol-like sterols in Leishmania spp. make them susceptible to ergosterol biosynthesis inhibitors. This compound analogs could extend therapeutic applications to protozoal infections .

Preparation Methods

Selective Catalytic Hydrogenation

The cornerstone of this compound production involves partial hydrogenation of ergosterol or its esters under controlled conditions. The CH304713A patent details a process using palladium or platinum catalysts to selectively saturate the 5,6-diene bond without affecting the 22,23-diene.

Key Steps:

-

Substrate Preparation: Ergosterol is dissolved in an inert solvent (e.g., toluene or ethanol) at 60–80°C.

-

Catalytic Reaction: A 1–5% palladium-on-carbon catalyst is introduced under hydrogen gas (1–3 atm pressure).

-

Reaction Monitoring: The reaction is halted once 1 mole of hydrogen is absorbed per mole of ergosterol, ensuring selective saturation.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–70°C |

| Pressure | 1–2 atm H₂ |

| Catalyst Loading | 2% Pd/C |

| Yield | 85–92% |

This method achieves >90% selectivity for 5,6-dihydroergosterol, with minimal over-hydrogenation.

Large-Scale Ergosterol Extraction for Hydrogenation

Ergosterol, the precursor to this compound, is industrially extracted from yeast via alkaline saponification. The CN1765916A patent outlines a scalable protocol:

-

Saponification: Yeast biomass is treated with NaOH (0.4–0.7:1 w/w) and NaCl (0.1–0.3:1 w/w) at 100–105°C for 12 hours.

-

Solvent Extraction: Toluene (1.2–1.5:1 v/w) isolates ergosterol at 60–80°C.

-

Crystallization: Ethanol-induced crystallization yields 70–75% pure ergosterol, which is further refined via activated carbon filtration.

This process provides the feedstock for subsequent hydrogenation to this compound.

Photochemical Synthesis Pathways

Prebiotic Synthesis Models

Computational studies propose a photochemically driven pathway for ergosterol formation from acetylene and propyne on magnesium porphin catalysts. Although speculative, this route suggests:

-

Polymerization: Sequential addition of 8 ethyne and 4 propyne units forms the steroid nucleus.

-

Cyclization: Spontaneous ring closure generates the A, B, C, and D rings with 13-β methyl orientation.

-

Hydrogenation: Final catalytic hydrogenation yields ergosterol, which could be processed into this compound.

Enthalpy calculations (HF/6-31G*) support the feasibility of individual steps, though industrial application remains unrealized.

Challenges in Selective Hydrogenation

Catalyst Deactivation

Palladium catalysts are prone to poisoning by sulfur compounds in crude ergosterol extracts. Patent CH304713A addresses this via pre-treatment with activated carbon to adsorb impurities.

Byproduct Formation

Over-hydrogenation produces 5,6,22,23-tetrahydroergosterol (5–8% yield), which lacks biological activity. Reducing reaction time and H₂ pressure minimizes this side reaction.

Industrial Applications and Derivatives

Q & A

Q. What ethical considerations apply when using patient-derived fungal isolates in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.